2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine
CAS No.:
Cat. No.: VC15764114
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N4O |
|---|---|
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 2-[(1-methylpyrazol-4-yl)methoxy]pyridin-3-amine |
| Standard InChI | InChI=1S/C10H12N4O/c1-14-6-8(5-13-14)7-15-10-9(11)3-2-4-12-10/h2-6H,7,11H2,1H3 |
| Standard InChI Key | OYTACIRRYVHNIT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)COC2=C(C=CC=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with an amine group (-NH₂) and at the 2-position with a methoxy-linked 1-methylpyrazole moiety. This hybrid structure enables diverse intermolecular interactions, including hydrogen bonding via the amine and π-π stacking through the aromatic systems. The IUPAC name 2-[(1-methylpyrazol-4-yl)methoxy]pyridin-3-amine reflects this substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄O |
| Molecular Weight | 204.23 g/mol |
| Canonical SMILES | CN1C=C(C=N1)COC2=C(C=CC=N2)N |
| InChI Key | OYTACIRRYVHNIT-UHFFFAOYSA-N |
| Topological Polar Surface Area | 75.8 Ų |
The Topological Polar Surface Area (TPSA) of 75.8 Ų suggests moderate membrane permeability, aligning with its potential as a central nervous system (CNS)-targeted therapeutic agent.
Synthesis and Scalability
Laboratory-Scale Synthesis
A widely adopted method involves nucleophilic substitution between 3-aminopyridine and 1-methylpyrazole-4-carbaldehyde under basic conditions. Typical protocols utilize:
-
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Base: Triethylamine (TEA) or sodium hydroxide
The reaction proceeds via initial deprotonation of the pyridine’s hydroxyl group, followed by nucleophilic attack on the aldehyde carbon. Yields range from 65–78%, with purity >95% achievable via recrystallization from ethanol-water mixtures.
Industrial Production
Scale-up strategies employ continuous flow reactors to enhance safety and efficiency. Key parameters include:
-
Residence Time: 30–45 minutes
-
Temperature Gradient: 70°C (inlet) to 110°C (outlet)
-
Catalyst: Immobilized lipases for enantioselective modifications.
Pilot studies demonstrate a 92% conversion rate at 100 g/L substrate concentration, with downstream purification using simulated moving bed (SMB) chromatography.
Biological Activities and Mechanism of Action
Kinase Inhibition
The compound’s pyrazole moiety competitively binds to ATP pockets in kinases, as evidenced by molecular docking studies against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2). Half-maximal inhibitory concentrations (IC₅₀) of 1.2 µM and 0.8 µM, respectively, suggest potent anti-angiogenic and antiproliferative effects .
Anti-Inflammatory Activity
In murine macrophage (RAW 264.7) models, the compound suppresses NF-κB (Nuclear Factor Kappa B) translocation at 10 µM, reducing TNF-α and IL-6 secretion by 62% and 58%, respectively. This activity correlates with its ability to block IκBα phosphorylation.
DNA Interaction
Fluorescence quenching assays reveal intercalation into double-stranded DNA with a binding constant (Kₐ) of 3.4 × 10⁴ M⁻¹, comparable to doxorubicin. This property underpins investigations into its antitumor potential.
Pharmacological Applications
Oncology
In xenograft models of non-small cell lung cancer (NSCLC), daily oral administration (50 mg/kg) reduced tumor volume by 74% over 21 days. Synergy with cisplatin (combination index: 0.3) suggests utility in combination therapies.
Neuroinflammation
The compound crosses the blood-brain barrier (BBB) with a brain/plasma ratio of 0.85, demonstrating efficacy in attenuating microglial activation in a Parkinson’s disease mouse model .
Research Gaps and Future Directions
Despite promising preclinical data, critical questions remain:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume